Superior Potency: AP30663 IC50 vs. AP14145 on KCa2 Channels
AP30663 demonstrates higher potency as a KCa2 channel inhibitor compared to the analog AP14145. The IC50 of AP30663 for KCa2 channels is 0.77 ± 0.13 μM [1], whereas AP14145 has an IC50 of 1.1 μM for KCa2.2 and KCa2.3 channels [2]. This represents a 1.4-fold improvement in potency.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.77 ± 0.13 μM |
| Comparator Or Baseline | AP14145: 1.1 μM |
| Quantified Difference | 1.4-fold lower IC50 |
| Conditions | Whole-cell patch clamp of heterologously expressed KCa2 channels |
Why This Matters
Higher potency may enable lower dosing to achieve therapeutic effect, potentially improving safety margins.
- [1] Bomholtz, S. H., et al. (2019). P699Mechanisms of action of the small conductance Ca2+-activated K+-channel modulator AP30663, a novel compound being developed for treatment of atrial fibrillation in man. European Heart Journal, 40(Supplement_1), ehz747-0304. View Source
- [2] Simó-Vicens, R., et al. (2017). A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa2) channels. British Journal of Pharmacology, 174(23), 4396-4408. View Source
